tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINGUBUKKYTODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with 4-cyanopiperidine-1-carboxylic acid tert-butyl ester, which undergoes amidoxime formation through reaction with hydroxylamine hydrochloride in ethanol at 60–80°C for 6–12 hours. This step achieves partial conversion, necessitating purification via recrystallization from isopropanol to isolate the amidoxime intermediate.
Amidine Synthesis
The amidoxime intermediate is reduced to the carbamimidoyl group using hydrogen gas (3–5 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst. Reaction conditions typically involve tetrahydrofuran (THF) as the solvent at 25–40°C for 8–16 hours, yielding tert-butyl 4-carbamimidoylpiperidine-1-carboxylate. Gas chromatography (GC) monitoring confirms >95% conversion, with residual solvents removed via rotary evaporation.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (2.2 equivalents) in ethyl acetate, precipitating the dihydrochloride salt. Filtration and washing with cold diethyl ether yield a white crystalline solid (melting point: 210–215°C). Proton NMR (H NMR) in deuterated chloroform (CDCl₃) confirms the structure: δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 4H, piperidine), and 4.10–4.30 (m, 1H, carbamimidoyl).
Alternative Pathway via Lactone Intermediate Sulfonation
Patent WO2014200786A1 discloses a lactone-based approach, leveraging sulfonate intermediates for regioselective functionalization.
Lactone Activation
A piperidinone lactone (e.g., tert-butyl 6-oxo-1,6-diazabicyclo[3.2.1]octane-1-carboxylate) is reacted with 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane (DCM) at −5 to 5°C. Pyridine (2.5 equivalents) acts as a base, facilitating sulfonate ester formation. The intermediate is isolated via aqueous workup, yielding a sulfonated lactone (85–90% purity by HPLC).
Thiol-Mediated Ring Opening
The sulfonated lactone undergoes nucleophilic attack by 2-mercaptoacetic acid (3–6 equivalents) in acetone at 45–70°C for 18–30 hours. This step cleaves the lactone ring, introducing a thioether-linked carbamimidoyl precursor. Post-reaction, the mixture is concentrated, and the product is extracted into toluene, washed with sodium bicarbonate, and crystallized from heptanes.
Boc Protection and Salt Formation
The thioether intermediate is hydrogenated (H₂, Pd/C) in THF to remove the sulfonyl group, followed by Boc reprotection using di-tert-butyl dicarbonate (Boc₂O). Final treatment with HCl gas in ethyl acetate affords the dihydrochloride salt, characterized byC NMR: δ 166.9 (C=O), 154.6 (Boc), and 47.1 (piperidine N-CH₂).
Comparative Analysis of Synthetic Methods
Table 1: Reaction Parameters and Yields
The direct amidine route offers higher yields and purity, making it preferable for industrial-scale synthesis. However, the lactone pathway provides regioselectivity advantages for structurally complex analogs.
Optimization Strategies and Critical Parameters
Solvent Selection
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Targeted Protein Degradation (PROTACs)
One of the primary applications of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules facilitate the selective degradation of target proteins within cells, which is crucial for therapeutic interventions in diseases such as cancer. The compound acts as a semi-flexible linker, influencing the orientation and efficacy of PROTACs, thereby enhancing their ability to form ternary complexes with E3 ligases and target proteins .
1.2 Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. In vitro studies have shown that derivatives with similar structural motifs can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, related piperidine derivatives demonstrated IC50 values in the nanomolar range against specific cancer types, indicating strong anti-proliferative effects .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Pharmacological Insights
2.1 Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter receptors. Initial studies indicate that it may influence mood regulation and pain perception pathways, positioning it as a candidate for developing new antidepressants or anxiolytics .
Case Studies
3.1 Anticancer Activity Case Study
A notable study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results revealed a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential as effective agents against TNBC while maintaining a favorable safety profile against normal cells.
3.2 Neuropharmacological Effects Case Study
Another investigation focused on the neuropharmacological effects of piperidine derivatives, suggesting their role in modulating mood disorders. The findings indicated that these compounds could serve as lead candidates for developing novel therapeutic agents targeting depression and anxiety disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride with structurally related piperidine/piperazine derivatives, focusing on functional groups, applications, and physicochemical properties.
Key Structural and Functional Differences
Core Ring System :
- The target compound and its piperidine-based analogs (e.g., free base guanidinyl derivative) have a six-membered ring with one nitrogen atom, offering conformational rigidity. In contrast, piperazine derivatives (e.g., methanesulfonyl-dimethylamine compound) contain a seven-membered ring with two nitrogen atoms, increasing polarity and hydrogen-bonding diversity .
Substituent Effects: The carbamimidoyl (guanidinyl) group in the target compound provides strong hydrogen-bond donor/acceptor capabilities, enhancing interactions with biological targets like serine proteases. Dimethylaminomethyl substituents (e.g., in piperazine derivatives) introduce tertiary amines, which can be protonated under physiological conditions, affecting bioavailability and membrane permeability .
Salt Forms and Solubility: Dihydrochloride salts (target compound and methanesulfonyl-piperazine derivative) exhibit superior aqueous solubility compared to free bases, critical for in vitro assays. The free base 4-guanidinopiperidine derivative requires acidic conditions for dissolution, limiting its utility in neutral-pH environments .
Synthetic Utility :
- The Boc-protected derivatives (target compound and piperazine analogs) enable selective deprotection during multi-step syntheses. For example, the piperazine-based compound in undergoes reductive amination and HCl treatment to yield pharmaceutically active salts, a strategy applicable to the target compound’s guanidinyl analogs .
Biological Activity
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a piperidine ring with a tert-butyl group and a carbamimidoyl moiety. Its molecular formula is with a molar mass of approximately 303.21 g/mol.
Research indicates that this compound acts primarily as an inhibitor of certain enzymatic pathways. Notably, it has been studied for its role in inhibiting creatine transport and/or creatine kinase activity, which is crucial in energy metabolism within cells .
Key Mechanisms:
- Inhibition of Creatine Kinase : This inhibition may lead to altered energy metabolism, potentially impacting conditions such as muscular dystrophy and other metabolic disorders.
- Impact on Cancer Metabolism : Preliminary studies suggest that the compound may influence cancer cell metabolism by modulating creatine levels, which are often elevated in tumor cells .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Studies have shown that compounds similar to tert-butyl 4-carbamimidoylpiperidine-1-carboxylate can exhibit anticancer properties by disrupting metabolic pathways in cancer cells. For instance, the inhibition of creatine transport may reduce the energy supply to rapidly proliferating tumors .
Neurological Implications
The compound's action on creatine metabolism also suggests potential applications in neurodegenerative diseases where energy metabolism is compromised. By modulating creatine levels, it may help restore normal cellular function in affected neurons .
Case Studies
Several case studies highlight the compound's potential:
- Study on Creatine Transport Inhibition : A study demonstrated that the administration of similar compounds led to significant reductions in tumor growth in animal models by inhibiting creatine uptake .
- Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in protecting neuronal cells from energy depletion, suggesting a role in treating conditions like Alzheimer's disease .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molar Mass | 303.21 g/mol |
| Mechanism of Action | Inhibition of creatine transport and kinase activity |
| Potential Applications | Anticancer therapy, neuroprotection |
Q & A
Q. What are the established synthetic routes for tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves reacting tert-butyl carbamate derivatives with functionalized piperidine precursors under basic conditions. For analogous compounds, nucleophilic substitution reactions using triethylamine as a base are employed to facilitate carbamate formation . Critical parameters include:
- Temperature : 0–25°C to prevent side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to carbamate precursor.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
Key Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine | |
| Purification Method | Recrystallization |
Q. What are the key physical and chemical properties relevant to experimental handling?
- Methodological Answer : While direct data for this compound is limited in the provided evidence, analogous tert-butyl piperidine derivatives exhibit:
- Physical State : Light yellow solid (observed in structurally similar compounds) .
- Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Storage at 2–8°C under nitrogen prevents carbamate hydrolysis .
Key Table :
| Property | Value/Characteristic | Reference |
|---|---|---|
| Color | Light yellow | |
| Storage Temperature | 2–8°C | |
| Hygroscopicity | High (requires desiccant) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data during structural characterization?
- Methodological Answer : Contradictions in splitting patterns or unexpected peaks may arise from dynamic effects (e.g., tert-butyl group rotation) or salt formation inconsistencies. Recommended approaches:
- Variable-Temperature NMR (VT-NMR) : Conducted between -20°C to 60°C in DMSO-d₆ to stabilize rotamers .
- 2D Techniques : HSQC and COSY confirm proton-carbon connectivity and rule out impurities.
- X-ray Crystallography : SHELXL refinement provides definitive structural confirmation, especially for dihydrochloride salts .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral Resolution : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess (ee) in related piperidine derivatives .
- Asymmetric Catalysis : BINOL-derived phosphoric acids yield up to 92% ee during acylation .
- Quality Control : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 80:20) monitors enantiopurity at each step .
Key Table :
| Technique | Application | Outcome |
|---|---|---|
| Chiral HPLC | Enantiopurity verification | >99% ee |
| VT-NMR | Dynamic effect analysis | Resolved rotamers |
Q. How should researchers validate purity using orthogonal analytical methods?
- Methodological Answer : Combine multiple techniques for robust validation:
- HPLC-CAD : Charged aerosol detection quantifies non-UV active impurities (C18 column, 0.1% TFA gradient) .
- LC-MS : Confirms molecular ion ([M+H]⁺) and detects byproducts.
- Elemental Analysis : Matches theoretical C/H/N values within ±0.4% .
- Karl Fischer Titration : Ensures residual water content <0.5% w/w .
Q. What in vitro models are suitable for studying enzyme inhibition mechanisms?
- Methodological Answer :
- Kinase Assays : Use purified enzymes (e.g., PKA) with fluorogenic substrates (e.g., FITC-labeled peptides) to measure IC₅₀ .
- Mechanistic Studies : Pre-incubate compound with enzyme (10–30 min) and vary ATP concentrations (0.1–10 mM) to identify competitive inhibition .
- Controls : Include staurosporine (kinase inhibitor) and vehicle-only replicates .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or salt form stability. Mitigation strategies:
- Standardized Protocols : Use consistent ATP concentrations (1 mM) and pH (7.4) in enzyme assays .
- Salt Form Verification : Confirm dihydrochloride integrity via chloride ion titration .
- Replicate Experiments : Triplicate runs with independent compound batches reduce batch-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
